

An In-depth Technical Guide to the Physical Properties of Potassium Amide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium amide (KNH₂), an inorganic compound, is a potent base with significant applications in organic synthesis, including in the development of pharmaceutical intermediates. Its high reactivity necessitates careful handling under anhydrous conditions.[1][2] A thorough understanding of its physical properties is paramount for its safe and effective use in research and development. This guide provides a comprehensive overview of the core physical characteristics of potassium amide, detailed experimental protocols for their determination, and a summary of its structural and spectroscopic properties.

Core Physical Properties

The fundamental physical properties of potassium amide are summarized in the table below, providing a quick reference for laboratory applications.



Property	Value	Units	Notes
Chemical Formula	KNH2	-	[1]
Molar Mass	55.121	g·mol ^{−1}	[2]
Appearance	White to pale-yellow solid	-	[1]
Odor	Ammonia-like	-	[2]
Density	1.57	g/cm³	[2]
Melting Point	338	°C (611 K)	[2]
Solubility in Water	Reacts vigorously	-	[1]
Solubility in Liquid Ammonia	3.6 g / 100 mL	at -33 °C	[1]
Standard Enthalpy of Formation ($\Delta fH \leftrightarrow_{298}$)	-128.9	kJ/mol	[2]

Crystal Structure and Polymorphism

Potassium amide is not a simple ionic salt but exhibits significant covalent character and tends to aggregate.[1][2] Its crystal structure has been characterized by X-ray crystallography in both its solvent-free form and as ammonia solvates.[1][2] In the diammonia solvate (KNH₂·2NH₃), the potassium centers are hexacoordinate, bonded to two amido ligands and four ammonia ligands, forming a chain-like polymer structure.[1]

KNH₂ exhibits polymorphism, undergoing phase transitions at specific temperatures. At ambient temperature, it possesses a monoclinic crystal structure. As the temperature increases, it undergoes two phase transitions:

- ~54-55°C: Monoclinic to a tetragonal phase (space group P4/nmm).
- ~75°C: Tetragonal to a cubic polymorph (space group Fm-3m).[1]

Experimental Protocols



Detailed methodologies for the synthesis of potassium amide and the determination of its key physical properties are provided below. These protocols are designed to be followed by trained professionals in a controlled laboratory setting.

Synthesis of Potassium Amide

The most common method for the synthesis of potassium amide is the direct reaction of potassium metal with liquid ammonia, often requiring a catalyst to proceed at a practical rate.[1] [2]

Equation: $2 K + 2 NH_3 \rightarrow 2 KNH_2 + H_2$

Materials and Equipment:

- Three-necked round-bottom flask
- Dry ice/acetone condenser
- Gas inlet tube
- Mechanical stirrer
- Heating mantle
- Potassium metal
- Anhydrous liquid ammonia
- Catalyst (e.g., a small amount of ferric nitrate)
- Inert atmosphere (e.g., dry nitrogen or argon)

Procedure:

- Assemble the reaction apparatus under an inert atmosphere. The glassware must be rigorously dried to prevent reaction with moisture.
- Place the desired amount of potassium metal into the reaction flask.



- · Introduce the catalyst into the flask.
- Cool the condenser with a dry ice/acetone slurry.
- Condense anhydrous liquid ammonia into the reaction flask while stirring.
- Once the desired volume of liquid ammonia is collected, the reaction mixture will initially turn a deep blue color due to the formation of solvated electrons.
- Gently heat the mixture to facilitate the reaction. The blue color will gradually fade as the
 potassium metal is converted to potassium amide, which will precipitate as a white solid.
- The reaction is complete when the blue color has completely disappeared and hydrogen gas evolution has ceased.
- The liquid ammonia can be carefully evaporated under a stream of inert gas to yield the solid potassium amide product.

Determination of Melting Point

The melting point of potassium amide must be determined under anhydrous conditions to prevent decomposition. A standard capillary melting point apparatus can be used with modifications to ensure an inert atmosphere.

Materials and Equipment:

- Melting point apparatus (e.g., Mel-Temp)
- Sealed capillary tubes
- Glove box or Schlenk line
- Potassium amide sample
- Thermometer

Procedure:

Inside a glove box or under an inert atmosphere, finely grind the potassium amide sample.



- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Seal the open end of the capillary tube using a flame.
- Place the sealed capillary tube into the heating block of the melting point apparatus.
- Heat the sample rapidly to approximately 20°C below the expected melting point (338°C).
- Decrease the heating rate to 1-2°C per minute.
- Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample becomes a liquid. This range represents the melting point.

Determination of Density

The density of potassium amide can be determined using the oscillating U-tube principle with a digital density meter, ensuring the sample is handled under anhydrous conditions.

Materials and Equipment:

- Digital density meter with an oscillating U-tube
- Glove box
- Anhydrous, non-reactive solvent in which potassium amide is insoluble (e.g., a high-boiling point hydrocarbon)
- Potassium amide sample
- Syringe for sample injection

Procedure:

- Calibrate the density meter with dry air and a standard of known density (e.g., dry toluene) at the desired temperature.
- Inside a glove box, prepare a suspension of a known mass of potassium amide in a known volume of the anhydrous solvent.



- Ensure the sample is well-mixed to a uniform suspension.
- Inject the suspension into the measuring cell of the density meter.
- Allow the temperature to stabilize and record the oscillation period.
- The density of the suspension can be calculated from the oscillation period.
- The density of the solid potassium amide can then be determined by accounting for the known density and mass fraction of the solvent.

Spectroscopic Data

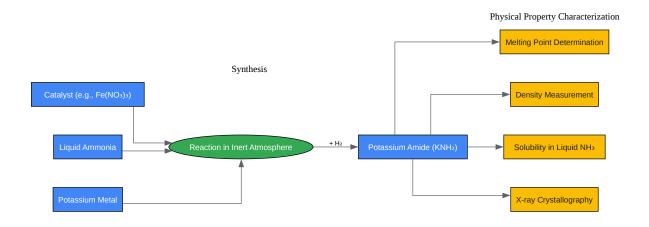
While specific, high-resolution IR and NMR spectra for pure, solid potassium amide are not readily available in the public domain, the general characteristics of primary amides can be inferred.

- Infrared (IR) Spectroscopy: As a primary amide, KNH₂ is expected to exhibit characteristic N-H stretching vibrations. In the solid state, these bands would likely appear near 3350 and 3180 cm⁻¹ due to hydrogen bonding.[3] In a dilute solution with a non-polar solvent, these bands would shift to higher frequencies, around 3520 and 3400 cm⁻¹.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of potassium amide would show a resonance for the N-H protons. In solution, the chemical shift and appearance of this peak would be highly dependent on the solvent, concentration, and temperature due to factors like hydrogen bonding and chemical exchange. 2H NMR studies on deuterated potassium amide (KND₂) have been conducted to investigate the molecular dynamics of the amide ions in the solid state.[4]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of potassium amide.

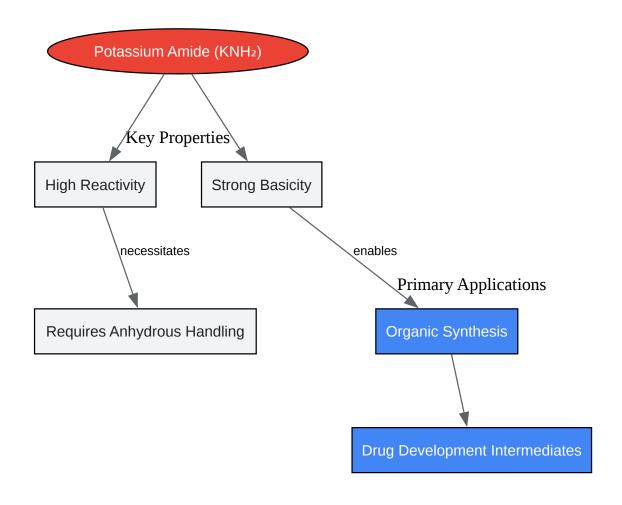




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Caption: Workflow for the synthesis and physical characterization of potassium amide.





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Caption: Logical relationships of potassium amide's properties and applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Potassium Amide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107984#physical-properties-of-potassium-amide]

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